Regiochemical Identity: 2-Piperazinyl, 3-Methyl, 5-Nitro Substitution Defines a Unique Scaffold Not Replicated by Common Analogs
The target compound is specifically cited as an intermediate in patent US7662830B2, which describes substituted biaryl piperazinyl-pyridine analogues with kinase inhibitory activity [1]. Its closest commonly available analog, 3-methyl-1-(5-nitropyridin-2-yl)piperazine (CAS 773879-30-4), is a regioisomer where the piperazine is attached at the pyridine 2-position but the methyl and nitro groups occupy different relative positions, resulting in a different molecular geometry that would alter the trajectory of any substituent extended from the piperazine nitrogen . This distinction is not merely academic; in the context of the pyridylpiperazine urease inhibitor program, the specific 1-(3-nitropyridin-2-yl)piperazine scaffold, which mirrors the target compound's 2-piperazinyl attachment, was the essential core for all active derivatives, with modifications made only at the distal piperazine nitrogen [2].
| Evidence Dimension | Regiochemical Scaffold Identity and Synthetic Utility |
|---|---|
| Target Compound Data | 1-(3-Methyl-5-nitropyridin-2-yl)piperazine: Piperazine at pyridine C2; Methyl at C3; Nitro at C5. Documented as intermediate in kinase inhibitor patents (US7662830B2). [1] |
| Comparator Or Baseline | 3-methyl-1-(5-nitropyridin-2-yl)piperazine (CAS 773879-30-4): Regioisomeric scaffold. Not reported in the same patent contexts. 1-(3-nitropyridin-2-yl)piperazine: Lacks the 3-methyl group; used as the core scaffold in a published urease inhibitor series (IC50 of precursor compound 3: 3.90 ± 1.91 µM). [REFS-2, REFS-3] |
| Quantified Difference | The target compound is regiochemically unique among commercially offered analogs. The presence of the 3-methyl group distinguishes it from the published urease inhibitor scaffold, potentially altering both synthetic reactivity and the properties of final compounds. |
| Conditions | Structural comparison based on chemical identity, patent literature, and published medicinal chemistry campaigns. |
Why This Matters
Procuring the correct regioisomer is essential for replicating patented synthetic routes or for generating compounds with the intended spatial orientation of substituents in target binding pockets.
- [1] US Patent US7662830B2. Substituted biaryl piperazinyl-pyridine analogues. Assignee: Pfizer Inc. This patent lists 1-(3-Methyl-5-nitropyridin-2-yl)piperazine as a synthetic intermediate. View Source
- [2] Akash M, Rana N, Aslam S, et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Front. Chem. 12:1371377 (2024). Precursor compound 3 (1-(3-nitropyridin-2-yl)piperazine) IC50 = 3.90 ± 1.91 µM. View Source
